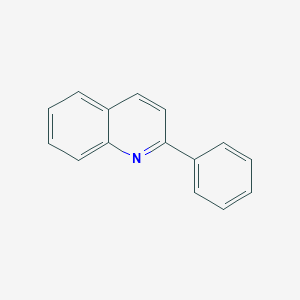
2-Phenylquinoline
Cat. No. B181262
Key on ui cas rn:
612-96-4
M. Wt: 205.25 g/mol
InChI Key: FSEXLNMNADBYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04519938
Procedure details


A 1-liter capacity flask equipped with N2 -bleeding tube, thermometer, paddle stirrer, and condenser was charged with 2-phenyl-4-quinolinecarboxylic acid, 227.7 g (0.90 mol), quinoline 200.0 g, and cupurons oxide 20.0 g (0.14 mol). The flask was heated with stirring to 200° C., and maintained at 200° C. for 1 hour. CO2 started to evolve at about 120° C. The mixture was cooled to room temperature, and filtered by suction using filter aid and ether. Ether was evaporated from the filtrate in a vacuum evaporator, and the residue was subjected to fractional distillation under vacuum. A fraction was collected at 140° C./0.2 mmHG-155° C./0.5 mmHg which was 99+% pure 2-phenylquinoline by GC, NMR. M.p. 80°-84° C. The yield was 82.0 g (44%).


[Compound]
Name
oxide
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:16]=[C:15](C(O)=O)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C2C(=CC=CC=2)C=CC=1.C(=O)=O>>[C:1]1([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
[Compound]
|
Name
|
oxide
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to 200° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 1-liter capacity flask equipped with N2 -bleeding tube
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at 200° C. for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to evolve at about 120° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered by suction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
using filter aid and ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Ether was evaporated from the filtrate in a vacuum evaporator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was subjected to fractional distillation under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A fraction was collected at 140° C./0.2 mmHG-155° C./0.5 mmHg which
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

